molecular formula C20H16N4O3 B11991193 2-((2-(4,5-Dihydro-1H-benzo[g]indazole-3-carbonyl)hydrazono)methyl)benzoic acid

2-((2-(4,5-Dihydro-1H-benzo[g]indazole-3-carbonyl)hydrazono)methyl)benzoic acid

Cat. No.: B11991193
M. Wt: 360.4 g/mol
InChI Key: CIRXSOCRISOTMN-SRZZPIQSSA-N
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Description

2-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}benzoic acid is a complex organic compound with a unique structure that includes an indazole moiety

Preparation Methods

The synthesis of 2-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}benzoic acid typically involves multiple steps. One common synthetic route includes the condensation of 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide with 2-formylbenzoic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indazole moiety. Common reagents used in these reactions include acids, bases, and organic solvents.

Scientific Research Applications

2-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its unique structure.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}benzoic acid involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds include other indazole derivatives, such as:

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(E)-(4,5-dihydro-2H-benzo[g]indazole-3-carbonylhydrazinylidene)methyl]benzoic acid

InChI

InChI=1S/C20H16N4O3/c25-19(24-21-11-13-6-2-4-8-15(13)20(26)27)18-16-10-9-12-5-1-3-7-14(12)17(16)22-23-18/h1-8,11H,9-10H2,(H,22,23)(H,24,25)(H,26,27)/b21-11+

InChI Key

CIRXSOCRISOTMN-SRZZPIQSSA-N

Isomeric SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=CC=CC=C4C(=O)O

Canonical SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=CC=CC=C4C(=O)O

Origin of Product

United States

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